(Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one
Descripción
Propiedades
IUPAC Name |
3-[(E)-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-19-12-14-11(15-16-12)13-6-9-7-4-2-3-5-8(7)10(17)18-9/h2-6,17H,1H3,(H,14,15,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYINZKLIVCMIBS-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)N=CC2=C3C=CC=CC3=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NNC(=N1)/N=C/C2=C3C=CC=CC3=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a novel derivative of the isobenzofuran class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiangiogenic properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.
Chemical Structure and Synthesis
The chemical structure of (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one features a triazole moiety linked to an isobenzofuran backbone. The synthesis typically involves multi-step reactions that incorporate methylthio groups and triazole derivatives. The following table summarizes key synthetic pathways:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Methylthio triazole + aldehyde | 85 | Formation of intermediate |
| 2 | Cyclization with isobenzofuran | 78 | Key step in obtaining the final compound |
| 3 | Purification via recrystallization | N/A | Final product obtained |
Anticancer Properties
Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer activity. Specifically, (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one has been evaluated against various cancer cell lines. The results indicate:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Antiangiogenic Activity
The compound has also been assessed for its antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis. Key findings include:
- Endothelial Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced the proliferation of endothelial cells.
- Inhibition of Tube Formation : The ability to inhibit tube formation in Matrigel assays indicates potential as an antiangiogenic agent.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A study conducted by researchers found that treatment with (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor size reduction compared to control groups, suggesting promising therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
*Yield estimated from assumed 75% conversion in prior step .
Key Observations:
The trichloromethyl group in ’s compound increases hydrophobicity and steric bulk, reducing solubility compared to hydroxy or amino-substituted derivatives .
Synthetic Accessibility :
- High yields (73–92%) are achieved for hydroxy/trichloromethyl and benzylidene derivatives using acid catalysis or chromatographic purification . In contrast, triazole-containing analogues (e.g., ) require anhydrous conditions (THF, argon) and stoichiometric bases like triethylamine .
Thermal Stability :
- Melting points correlate with crystallinity: hydroxy/trichloromethyl derivatives (186–189°C) > benzylidene-phenethylamine derivatives (153–157°C) . The target compound’s stability remains uncharacterized but may align with triazole-containing analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
